molecular formula C5H7FO2 B2763455 (E)-3-Fluoropropenoic acid ethyl ester CAS No. 213388-59-1

(E)-3-Fluoropropenoic acid ethyl ester

Cat. No. B2763455
CAS RN: 213388-59-1
M. Wt: 118.107
InChI Key: IZRFZANQMUWZFZ-UHFFFAOYSA-N
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Description

(E)-3-Fluoropropenoic acid ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

(E)-3-Fluoropropenoic acid ethyl ester has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as a drug candidate due to its unique chemical properties. In materials science, (E)-3-Fluoropropenoic acid ethyl ester has been studied for its potential use in the synthesis of advanced materials with specific properties. In organic synthesis, this compound has been studied for its potential as a reagent in various reactions.

Mechanism Of Action

The mechanism of action of (E)-3-Fluoropropenoic acid ethyl ester is not fully understood. However, it is believed to act as an electrophile due to the presence of the fluorine atom, which can polarize the double bond in the propenoic acid moiety. This electrophilic property has been studied in various reactions, including nucleophilic addition and cycloaddition reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-Fluoropropenoic acid ethyl ester are not well studied. However, it is believed to have potential applications in medicinal chemistry due to its unique chemical properties. Studies have shown that this compound can inhibit specific enzymes and proteins, which can lead to potential therapeutic effects.

Advantages And Limitations For Lab Experiments

The advantages of using (E)-3-Fluoropropenoic acid ethyl ester in lab experiments include its unique chemical properties, which can lead to specific reactions and products. This compound can also be synthesized using specific methods, which can be optimized for efficiency and yield. The limitations of using (E)-3-Fluoropropenoic acid ethyl ester in lab experiments include its potential toxicity and the lack of understanding of its biochemical and physiological effects.

Future Directions

For (E)-3-Fluoropropenoic acid ethyl ester include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in various fields. This compound has the potential to be used as a drug candidate, a reagent in organic synthesis, and a building block in materials science. Further studies can lead to the optimization of its synthesis method, the discovery of new reactions and products, and the development of new applications.

Synthesis Methods

The synthesis of (E)-3-Fluoropropenoic acid ethyl ester involves the reaction between ethyl 3-chloropropenoate and potassium fluoride in the presence of a palladium catalyst. The reaction takes place under specific conditions, including temperature, pressure, and time, to produce the desired compound. This method has been studied and optimized for its efficiency and yield.

properties

IUPAC Name

ethyl (E)-3-fluoroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRFZANQMUWZFZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-Fluoropropenoic acid ethyl ester

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